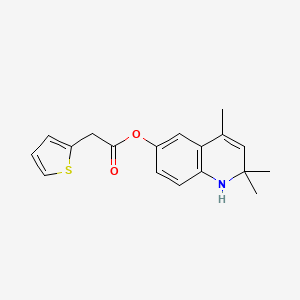

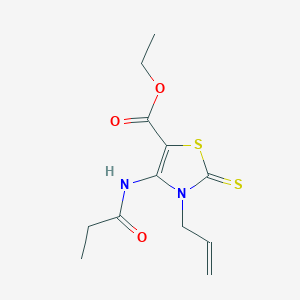

![molecular formula C17H18FNO3 B4883917 N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide CAS No. 5938-37-4](/img/structure/B4883917.png)

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

Overview

Description

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FEBIM. FEBIM is a benzamide derivative and is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and 4-fluoroamphetamine. FEBIM has been studied for its potential use in treating various medical conditions and for its applications in scientific research.

Mechanism of Action

The mechanism of action of FEBIM involves its binding to the dopamine transporter. FEBIM acts as a competitive inhibitor of dopamine uptake and increases the levels of dopamine in the synaptic cleft. This results in an increase in dopamine signaling and has been found to be effective in treating various medical conditions.

Biochemical and Physiological Effects:

FEBIM has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can improve mood and reduce anxiety. FEBIM has also been found to improve cognitive function and memory retention. Additionally, FEBIM has been found to have anti-inflammatory properties and can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

FEBIM has several advantages for use in lab experiments. It is a potent ligand for the dopamine transporter and has been found to be effective in various studies related to drug addiction. FEBIM is also relatively easy to synthesize, making it a cost-effective compound for use in research. However, FEBIM has some limitations, including its potential toxicity and the need for further studies to determine its safety for use in humans.

Future Directions

There are several future directions for research on FEBIM. One potential application is in the treatment of Parkinson's disease, where FEBIM's ability to increase dopamine levels could be beneficial. FEBIM could also be studied for its potential use in treating depression and anxiety. Further research is also needed to determine the safety and potential side effects of FEBIM for use in humans.

Conclusion:

In conclusion, FEBIM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FEBIM has been extensively studied for its potential use in treating various medical conditions and for its applications in scientific research. FEBIM's mechanism of action involves its binding to the dopamine transporter, resulting in an increase in dopamine signaling. FEBIM has several advantages for use in lab experiments, including its potency and relative ease of synthesis. However, further research is needed to determine the safety and potential side effects of FEBIM for use in humans.

Synthesis Methods

The synthesis of FEBIM involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde and 4-fluoroamphetamine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol. The reaction mixture is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

FEBIM has been extensively studied for its potential applications in scientific research. It has been found to be a potent ligand for the dopamine transporter and has been used in various studies related to drug addiction. FEBIM has also been studied for its potential use in treating various medical conditions such as Parkinson's disease, depression, and anxiety.

properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-21-15-8-5-13(11-16(15)22-2)17(20)19-10-9-12-3-6-14(18)7-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKGRDHQDYCMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387000 | |

| Record name | N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785948 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide | |

CAS RN |

5938-37-4 | |

| Record name | N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)

![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)

![2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883862.png)

![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)

![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)

![1'-(4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4883913.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)

![2-chloro-N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4883928.png)

![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide](/img/structure/B4883932.png)